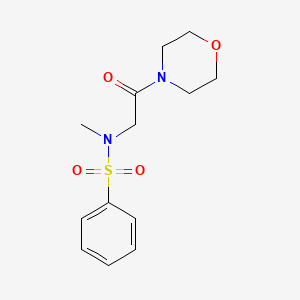![molecular formula C17H18ClFN2 B5714794 (2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as CPCA and has been synthesized through various methods.
Mécanisme D'action
CPCA selectively inhibits the reuptake of dopamine and norepinephrine by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET). This results in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. CPCA has also been found to have a high affinity for the serotonin transporter (SERT), although its effects on serotonin reuptake are less pronounced.
Biochemical and Physiological Effects:
CPCA has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. CPCA has also been found to enhance cognitive function, particularly in tasks related to attention and memory. In addition, CPCA has been shown to have potential analgesic effects, although further research is needed to fully understand its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages for use in lab experiments. It has high selectivity for DAT and NET, making it a valuable tool for studying the role of these transporters in neurotransmission. CPCA is also highly potent, allowing for the use of lower concentrations in experiments. However, CPCA has a short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPCA. One area of interest is the potential use of CPCA in the treatment of addiction. CPCA has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is the development of CPCA analogs with improved pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms of action of CPCA and its potential applications in various fields.
Méthodes De Synthèse
CPCA has been synthesized through various methods, including the reaction of 2-chloro-6-fluorobenzylamine with 4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst. Another synthesis method involves the reaction of 2-chloro-6-fluorobenzylamine with 4-(1-pyrrolidinyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized to produce high yields of CPCA.
Applications De Recherche Scientifique
CPCA has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. CPCA has been found to selectively inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to its potential therapeutic effects.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-16-4-3-5-17(19)15(16)12-20-13-6-8-14(9-7-13)21-10-1-2-11-21/h3-9,20H,1-2,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKJINUTRECTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)

![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
